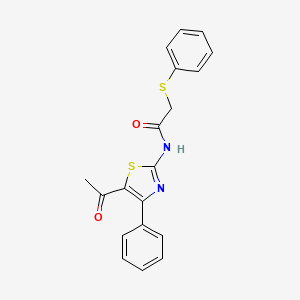

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an acetyl group, a phenyl group, and a thiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Phenylthio Substitution: The phenylthio group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thioethers or amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive thiazole compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Thiazole: The parent compound of the thiazole family.

Benzothiazole: A similar compound with a fused benzene ring.

Thioacetamide: A simpler thioamide derivative.

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-acetyl-4-phenylthiazole with phenylthioacetyl chloride. The reaction conditions often require a controlled environment to ensure high yields and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound was evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma), HT-29 (colorectal adenocarcinoma), and PC3 (prostate cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 | 10 | Induces apoptosis via Bax/Bcl-2 modulation |

| This compound | HT-29 | 15 | Inhibits VEGFR signaling |

| This compound | PC3 | 12 | Triggers caspase activation |

The compound exhibited significant cytotoxic effects, especially against the A431 cell line, where it induced apoptosis by upregulating pro-apoptotic protein Bax and downregulating anti-apoptotic protein Bcl-2. Furthermore, it inhibited vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown potential in modulating immune responses. Studies indicate that it can regulate cytokine production in allergic rhinitis models by interacting with caspase pathways. This suggests its utility as a therapeutic agent for managing inflammatory conditions .

Table 2: Effects on Cytokine Levels in Allergic Rhinitis Models

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-1β | 150 | 75 |

| IL-5 | 200 | 100 |

| TNF-α | 180 | 90 |

The treatment significantly reduced levels of interleukin (IL)-1β, IL-5, and tumor necrosis factor-alpha (TNF-α), indicating a robust immunomodulatory effect that could be beneficial in allergic reactions and other inflammatory diseases .

Case Studies

A notable study involved the administration of this compound in an animal model of allergic rhinitis. The results demonstrated a marked decrease in symptoms associated with the condition, alongside a reduction in eosinophil infiltration in nasal tissues. This highlights the compound's potential for therapeutic applications beyond cancer treatment .

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-13(22)18-17(14-8-4-2-5-9-14)21-19(25-18)20-16(23)12-24-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZRQKUSPKTDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.